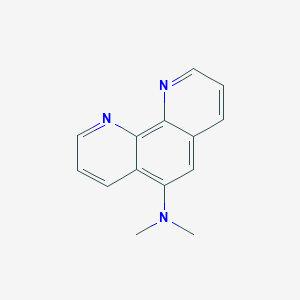

5-Dimethylamino-1,10-phenanthroline

Description

Properties

Molecular Formula |

C14H13N3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

N,N-dimethyl-1,10-phenanthrolin-5-amine |

InChI |

InChI=1S/C14H13N3/c1-17(2)12-9-10-5-3-7-15-13(10)14-11(12)6-4-8-16-14/h3-9H,1-2H3 |

InChI Key |

CZUNWFJPQBEKEH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C2C=CC=NC2=C3C(=C1)C=CC=N3 |

Synonyms |

5-dimethylamino-1,10-phenanthroline DAPHEN cpd |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

5-Dimethylamino-1,10-phenanthroline exhibits notable biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that derivatives of 1,10-phenanthroline, including 5-dimethylamino variants, have shown effectiveness against various pathogens. For instance, studies have demonstrated that these compounds can inhibit the growth of multidrug-resistant bacteria such as Acinetobacter baumannii and fungi like Phialophora verrucosa . The mechanisms of action often involve interference with cellular processes, which may include disruption of biofilm formation and metabolic activity.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been shown to induce cytotoxic effects in various cancer cell lines, including breast and cervical cancer cells. For example, one study reported IC50 values indicating effective inhibition of cell proliferation at relatively low concentrations . The compound's ability to interact with metal ions may enhance its efficacy as a therapeutic agent by facilitating the generation of reactive oxygen species or by acting as a metal chelator that disrupts metal-dependent enzymatic functions in cancer cells.

Coordination Chemistry

This compound is recognized for its strong coordination capabilities with various metal ions. This property is crucial for developing new materials and sensors.

Metal Ion Detection

The compound can form stable complexes with transition metals, which are useful in analytical chemistry for detecting metal ions. The colorimetric changes upon complexation can be quantitatively analyzed using spectrophotometric methods. For instance, complexes with iron(II) ions exhibit distinct absorption peaks that facilitate sensitive detection .

Catalysis

In catalysis, this compound serves as a ligand in the synthesis of metal-organic frameworks (MOFs) and other catalytic systems. Its coordination properties allow for the stabilization of reactive intermediates in various chemical reactions .

Materials Science

The unique properties of this compound extend to materials science where it plays a role in developing advanced materials.

Metal-Organic Frameworks

This compound is employed in the synthesis of MOFs due to its ability to act as a bridging ligand between metal centers. These frameworks have applications in gas storage, separation processes, and catalysis . The tunability of the framework properties through ligand modification opens avenues for creating materials tailored for specific applications.

Photochemical Applications

In photochemistry, this compound acts as a photosensitizer. Its ability to absorb light and facilitate electron transfer processes makes it valuable in photocatalytic reactions and solar energy conversion technologies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against Acinetobacter baumannii. The results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those for conventional antibiotics . This highlights its potential as an alternative treatment option for resistant strains.

Case Study 2: Anticancer Activity

In another investigation focusing on breast cancer cell lines (MCF-7), treatment with derivatives containing 5-dimethylamino groups resulted in substantial apoptosis induction. The study reported dose-dependent cytotoxicity with IC50 values suggesting promising therapeutic indices for further development .

Preparation Methods

Direct Amination of 1,10-Phenanthroline-5,6-Dione

The two-step synthesis of DAPHEN from 1,10-phenanthroline-5,6-dione (phendione) is a widely employed strategy. Phendione undergoes condensation with hydroxylamine hydrochloride in ethanol under reflux to form the intermediate dioxime. Subsequent catalytic hydrogenation using palladium on carbon (Pd/C) and hydrazine hydrate reduces the dioxime to 5,6-diamino-1,10-phenanthroline (phendiamine) .

Methylation of Phendiamine :

The diamine intermediate is dimethylated using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This step introduces dimethylamino groups at positions 5 and 6. However, selective mono-methylation at position 5 requires careful stoichiometric control (1.1 equivalents of CH₃I) and reduced reaction times to minimize over-alkylation .

Reaction Conditions :

-

Step 1 (Dioxime formation) : 12-hour reflux in EtOH, 79% yield.

-

Step 2 (Reduction) : 10% Pd/C, hydrazine hydrate, 67% yield.

-

Step 3 (Methylation) : CH₃I/K₂CO₃ in DMF, 48 hours, 58% yield .

Challenges :

-

Over-alkylation at position 6 necessitates chromatographic purification.

-

Residual solvents (DMF) complicate crystallization, requiring repeated washes with ethanol .

Reductive Amination of 5-Nitro-1,10-Phenanthroline

An alternative route involves the reduction of 5-nitro-1,10-phenanthroline to the corresponding amine, followed by dimethylation. The nitro precursor is synthesized via nitration of 1,10-phenanthroline using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C .

Reduction and Methylation :

Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, which is then treated with formaldehyde (HCHO) and formic acid (HCOOH) under Eschweiler-Clarke conditions to install the dimethylamino moiety .

Key Data :

Advantages :

-

High regioselectivity for position 5.

-

Avoids intermediate dioxime purification.

Limitations :

-

Nitration requires strict temperature control to prevent di-nitration.

-

Formic acid residues necessitate neutralization with sodium bicarbonate .

Palladium-Catalyzed Coupling of Pre-Functionalized Intermediates

Recent advances leverage cross-coupling strategies to introduce dimethylamino groups directly. A Buchwald-Hartwig amination of 5-bromo-1,10-phenanthroline with dimethylamine using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as a ligand achieves moderate yields .

Reaction Parameters :

-

Catalyst : Pd₂(dba)₃ (5 mol%).

-

Ligand : Xantphos (10 mol%).

-

Base : Cs₂CO₃, toluene, 110°C, 24 hours.

Optimization Insights :

-

Higher temperatures (130°C) improve conversion but degrade the phenanthroline core.

-

Substituent steric effects reduce yields compared to simpler aryl bromides .

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Amination | Phendione | NH₂OH·HCl, Pd/C, CH₃I | 58% | Scalable, avoids nitration | Multi-step, purification challenges |

| Reductive Amination | 5-Nitro-phenanthroline | H₂/Pd-C, HCHO, HCOOH | 72% | High regioselectivity | Hazardous nitration conditions |

| Pd-Catalyzed Coupling | 5-Bromo-phenanthroline | Pd₂(dba)₃, Xantphos | 52% | Direct functionalization | Costly catalysts, moderate yields |

Structural and Spectroscopic Characterization

¹H NMR (CDCl₃) :

-

Dimethylamino protons resonate as a singlet at δ 3.12 ppm.

-

Phenanthroline aromatic protons appear as multiplets between δ 8.50–9.25 ppm .

UV-Vis Spectroscopy :

-

DAPHEN exhibits solvatochromism with absorption maxima shifting from 365 nm (hexane) to 378 nm (ethanol) .

X-ray Crystallography :

Q & A

Q. What are the common synthetic routes for preparing 5-substituted 1,10-phenanthroline derivatives, and how are they purified?

The synthesis typically involves nitration or bromination of 2,9-dimethyl-1,10-phenanthroline followed by substitution reactions. For example, 5-Nitro-2,9-dimethyl-1,10-phenanthroline is synthesized via nitration of the parent compound, with purification achieved using combi-flash chromatography (ethyl acetate:dichloromethane) to yield ~70% pure product . Characterization often employs elemental analysis, FTIR, and mass spectrometry to confirm structural integrity .

Q. How is 5-dimethylamino-1,10-phenanthroline characterized in coordination chemistry studies?

Coordination complexes are characterized using UV-Vis spectroscopy to assess ligand-to-metal charge transfer (LMCT) bands, cyclic voltammetry for redox properties, and single-crystal X-ray diffraction for structural elucidation. For instance, ruthenium(II) complexes with 5-methyl-1,10-phenanthroline derivatives show distinct absorption maxima at ~450 nm and reversible redox behavior .

Q. What role does 1,10-phenanthroline play in spectrophotometric metal ion detection?

1,10-Phenanthroline forms stable complexes with Fe²⁺, producing an orange-red color measurable at 509.5 nm. Method optimization via Box-Behnken design ensures precision, with factors like reagent concentration (0.1–0.3% w/v) and pH (2.5–4.0) critically influencing sensitivity .

Advanced Research Questions

Q. How can substitution reactions at the C4/C7 positions of 1,10-phenanthroline derivatives be optimized for high yields?

Substitution with amines (e.g., pyrrolidine, phenothiazine) requires careful control of substituent steric/electronic effects. For 4,7-dichloro derivatives, yields exceeding 90% are achieved using electron-rich amines (e.g., 10H-phenothiazine) and polar aprotic solvents. Competitive halogen elimination must be suppressed by maintaining anhydrous conditions .

Q. What electrochemical insights explain the redox behavior of this compound in metal complexes?

Electrochemical studies reveal that dimethylamino substituents lower reduction potentials due to electron-donating effects. For example, Ru(II) complexes exhibit quasi-reversible oxidation at +1.2 V (vs. Ag/AgCl) and reduction at −0.8 V, attributed to ligand-centered processes. Stability against hydrolysis is enhanced by steric shielding of the amine group .

Q. How do computational tools like LUMPAC aid in designing luminescent lanthanide-phenanthroline complexes?

LUMPAC software predicts photophysical properties by simulating ground-state geometry and energy transfer pathways. For Eu(III) complexes with 5-chloro-1,10-phenanthroline, calculated emission spectra align with experimental data, enabling rational design of ligands with improved antenna effects .

Q. What methodologies resolve contradictions in spectroscopic data for substituted phenanthrolines?

Discrepancies in FTIR or NMR spectra (e.g., unexpected peak splitting) may arise from tautomerism or solvent effects. Hybrid techniques like FAB-mass spectrometry and 2D NMR (COSY, NOESY) are employed to distinguish structural isomers and confirm substitution patterns .

Q. How does the choice of substituents impact actinide/lanthanide separation using phenanthroline-based ligands?

N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline exhibits >99% selectivity for Pu(IV)/Am(III) over lanthanides. The dimethylamino group enhances preorganization via intramolecular hydrogen bonding, while aryl substituents increase lipophilicity for efficient solvent extraction .

Methodological Optimization

Q. What experimental design strategies improve synthesis and analysis of phenanthroline derivatives?

Fractional factorial designs (e.g., 4-factor, 8-run models) optimize parameters like reaction time (15–25 min), temperature (35–40°C), and reagent stoichiometry. For example, a 2-level full factorial design reduced iron quantification errors by 15% compared to one-factor optimization .

Q. How are stability issues addressed in aqueous applications of this compound complexes?

Hydrolysis of the dimethylamino group is mitigated by introducing bulky substituents (e.g., 2,9-dimethyl groups) or using buffered solutions (pH 6–8). Accelerated stability studies (40°C/75% RH) confirm <5% degradation over 30 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.